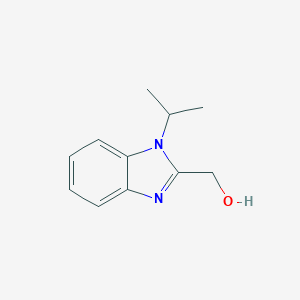

(1-Isopropyl-1H-benzimidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic organic compound . The compound is used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .

Synthesis Analysis

The synthesis of “(1-Isopropyl-1H-benzimidazol-2-yl)methanol” involves the condensation of O-phenylenediamine with different carboxylic acid derivatives . It has also been used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .

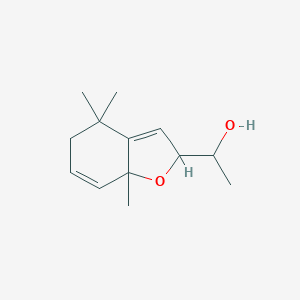

Molecular Structure Analysis

The molecular structure of “(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is characterized by the presence of a benzimidazole ring, an isopropyl group, and a methanol group . The molecular weight of the compound is 190.24 .

Physical And Chemical Properties Analysis

“(1-Isopropyl-1H-benzimidazol-2-yl)methanol” is a solid compound . It has a molecular weight of 190.24 . The compound has a boiling point of 352.2ºC at 760 mmHg and a flash point of 166.8ºC . Its density is 1.16g/cm³ .

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

The research landscape surrounding (1-Isopropyl-1H-benzimidazol-2-yl)methanol is rich and diverse, touching upon various branches of chemistry and biology. This compound, belonging to the benzimidazole family, is part of a broader group of chemicals that have been extensively studied for their unique chemical properties and potential applications in different scientific fields.

Chemistry of Benzimidazoles

The benzimidazole derivatives, including compounds similar to (1-Isopropyl-1H-benzimidazol-2-yl)methanol, have been reviewed for their fascinating variability in chemistry and properties. These compounds have shown a wide range of applications due to their versatile chemical structures, which allow for the preparation of free organic compounds, their protonated/deprotonated forms, and complex compounds with various ligands. The spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities of these compounds suggest potential areas of interest for future investigations, especially in unknown analogs (Boča, Jameson, & Linert, 2011).

Biological Interactions

Another area of research focuses on benzimidazole derivatives, such as (1-Isopropyl-1H-benzimidazol-2-yl)methanol, for their interaction with DNA, particularly in binding to the minor groove of double-stranded B-DNA. This interaction is crucial for understanding the compound's role in biological systems and its potential use in medicinal chemistry, where derivatives are explored for their antimicrobial, antiviral, and other pharmacological activities (Issar & Kakkar, 2013).

Therapeutic Potential

The therapeutic potential of benzimidazole derivatives has been a significant area of research. These compounds have been explored for various pharmacological properties, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and central nervous system activities. The diversity in the biological activity of benzimidazole derivatives highlights their importance in drug discovery and the development of new therapeutic agents (Babbar, Swikriti, & Arora, 2020).

Mechanism of Action in Fungicides and Anticancer Research

Benzimidazole fungicides and their mechanism of action have been extensively reviewed, revealing their role as specific inhibitors of microtubule assembly. This function is achieved through binding to tubulin, which is crucial for understanding the compound's biological impact and its experimental use in cancer chemotherapy (Davidse, 1986).

Safety and Hazards

Propiedades

IUPAC Name |

(1-propan-2-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXQWUGHKOHMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353842 |

Source

|

| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

CAS RN |

305347-19-7 |

Source

|

| Record name | (1-Isopropyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)